molecular formula C44H36N8O2S2 B601015 Axitinib Impurity 2 CAS No. 1428728-83-9

Axitinib Impurity 2

Cat. No.: B601015
CAS No.: 1428728-83-9
M. Wt: 772.9 g/mol
InChI Key: AMFHQHPHCWAIPO-UHFFFAOYSA-N
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Description

Axitinib Impurity 2 is a chemical compound associated with Axitinib, a second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is one of the degradation products or by-products formed during the synthesis or storage of Axitinib .

Scientific Research Applications

Axitinib Impurity 2 is primarily studied in the context of pharmaceutical research to understand the stability, efficacy, and safety of Axitinib. It is used in analytical method development and validation to ensure the purity and quality of Axitinib. Additionally, studying this compound helps in understanding the degradation pathways and potential toxicities associated with Axitinib .

Mechanism of Action

Target of Action

Axitinib, the parent compound of Axitinib Impurity 2, is a second-generation tyrosine kinase inhibitor . It works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis .

Mode of Action

Axitinib interacts with its targets, the VEGF receptors, by binding to them and inhibiting their activity . This inhibition blocks angiogenesis, thereby preventing the growth and spread of tumors . It is reported to exhibit potency that is 50-450 times higher than that of the first-generation VEGFR inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Axitinib is the VEGF signaling pathway . By inhibiting VEGF receptors, Axitinib disrupts the signaling that promotes angiogenesis . This disruption prevents the formation of new blood vessels, which are necessary for tumor growth and metastasis .

Pharmacokinetics

Axitinib has dose-proportional pharmacokinetics within 1–20 mg twice daily, which includes the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .

Result of Action

The inhibition of VEGF receptors by Axitinib leads to the blockage of angiogenesis, which in turn prevents the growth and spread of tumors . This results in the control of disease progression in conditions such as advanced renal cell carcinoma .

Action Environment

The action of Axitinib can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of Axitinib, thereby influencing its efficacy and safety . Furthermore, the absorption of Axitinib can be significantly influenced by glucuronidation activity . Therefore, factors that affect these processes can potentially impact the action, efficacy, and stability of Axitinib .

Future Directions

Future directions should focus on the identification of precise biomarkers and the development of novel immunotherapy agents . Combining Axitinib with other treatments in advanced HCC may also exhibit tremendous potential in anti-tumoral effects . More studies are still warranted in the near future .

Biochemical Analysis

Biochemical Properties

Axitinib Impurity 2, like its parent compound Axitinib, is believed to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . The nature of these interactions is primarily inhibitory, affecting the function of these receptors and subsequently influencing various biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of VEGF receptors can lead to changes in cell signaling pathways, potentially affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VEGF receptor inhibitor, it binds to these receptors, inhibiting their function and leading to downstream effects on cell signaling pathways .

Temporal Effects in Laboratory Settings

It is known that Axitinib has a short effective plasma half-life , suggesting that this compound may also exhibit similar temporal dynamics

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Axitinib have shown that it inhibits angiogenesis and tumor growth in preclinical animal models

Metabolic Pathways

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . It is plausible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Axitinib is highly bound to human plasma proteins, with preferential binding to albumin and moderate binding to α1-acid glycoprotein . This compound may exhibit similar transport and distribution characteristics.

Chemical Reactions Analysis

Axitinib Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Comparison with Similar Compounds

Axitinib Impurity 2 can be compared with other impurities and degradation products of tyrosine kinase inhibitors such as Zanubrutinib and Upadacitinib. These compounds share similar mechanisms of action but differ in their chemical structures and specific targets. This compound is unique in its association with Axitinib and its specific degradation pathway .

Similar Compounds::
  • Zanubrutinib Impurity 1
  • Upadacitinib Impurity 2
  • Axitinib Impurity 1

Properties

CAS No.

1428728-83-9

Molecular Formula

C44H36N8O2S2

Molecular Weight

772.9 g/mol

IUPAC Name

N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide

InChI

InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52)

InChI Key

AMFHQHPHCWAIPO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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